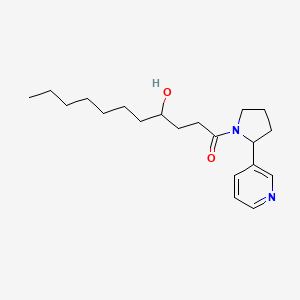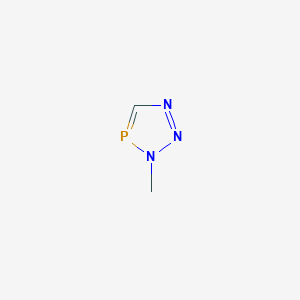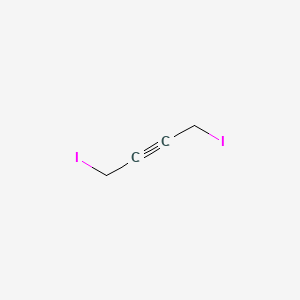
(Pyridin-2-yl)methyl docosa-7,15-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pyridin-2-yl)methyl docosa-7,15-dienoate: is a chemical compound characterized by the presence of a pyridine ring attached to a long-chain fatty acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-2-yl)methyl docosa-7,15-dienoate typically involves the esterification of docosa-7,15-dienoic acid with (Pyridin-2-yl)methanol. The reaction can be catalyzed by acidic or basic catalysts. A common method involves the use of a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the esterification process.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (Pyridin-2-yl)methyl docosa-7,15-dienoate can undergo oxidation reactions, particularly at the double bonds in the docosa-7,15-dienoate moiety. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a palladium or platinum catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, ozone in an organic solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst under high pressure.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of epoxides or diols from the double bonds.
Reduction: Saturated ester product.
Substitution: Nitro or halogenated derivatives of the pyridine ring.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (Pyridin-2-yl)methyl docosa-7,15-dienoate is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in the study of lipid metabolism and signaling pathways. Its long-chain ester moiety makes it a useful probe for investigating the interactions of fatty acids with biological membranes and proteins.
Medicine
Research is ongoing into the potential therapeutic applications of this compound. Its structure suggests it could be a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer therapies.
Industry
In materials science, this compound can be used in the development of novel polymers and coatings. Its long-chain ester structure imparts unique physical properties, such as flexibility and hydrophobicity, to the materials.
Mécanisme D'action
The mechanism by which (Pyridin-2-yl)methyl docosa-7,15-dienoate exerts its effects is not fully understood. it is believed to interact with cellular membranes and proteins, potentially altering their structure and function. The pyridine ring may also participate in coordination with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Pyridin-2-yl)methyl oleate: Similar structure but with a different fatty acid moiety.
(Pyridin-2-yl)methyl linoleate: Contains a different unsaturated fatty acid.
(Pyridin-2-yl)methyl stearate: Saturated fatty acid ester.
Uniqueness
(Pyridin-2-yl)methyl docosa-7,15-dienoate is unique due to the presence of multiple double bonds in the docosa-7,15-dienoate moiety. This feature imparts distinct chemical reactivity and biological activity compared to its saturated or mono-unsaturated counterparts. The combination of a pyridine ring with a long-chain polyunsaturated ester makes it a versatile compound for various applications in research and industry.
Propriétés
| 113715-68-7 | |
Formule moléculaire |
C28H45NO2 |
Poids moléculaire |
427.7 g/mol |
Nom IUPAC |
pyridin-2-ylmethyl docosa-7,15-dienoate |
InChI |
InChI=1S/C28H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-28(30)31-26-27-23-21-22-25-29-27/h7-8,15-16,21-23,25H,2-6,9-14,17-20,24,26H2,1H3 |
Clé InChI |
ZFSWZHMQMRYSOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCCCCC=CCCCCCC(=O)OCC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)

![2-Methoxy-5-[2-(methylamino)propyl]phenol](/img/structure/B14307808.png)



![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)

